molecular formula C9H17BrO B13218305 2-(Bromomethyl)-4,4-diethyloxolane

2-(Bromomethyl)-4,4-diethyloxolane

Cat. No.: B13218305
M. Wt: 221.13 g/mol
InChI Key: ANXLAIMHNBIWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4,4-diethyloxolane is an organic compound characterized by the presence of a bromomethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4-diethyloxolane typically involves the bromination of 4,4-diethyloxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4,4-diethyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxirane derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products:

  • Substitution reactions yield azide, thiocyanate, or alkoxy derivatives.
  • Oxidation reactions produce oxirane derivatives.
  • Reduction reactions result in methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-4,4-diethyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,4-diethyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The oxolane ring provides stability to the molecule, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-(Bromomethyl)benzonitrile
  • 2-(Bromomethyl)acrylate
  • 2-Bromomethyl-1,3-dioxolane

Comparison: 2-(Bromomethyl)-4,4-diethyloxolane is unique due to the presence of the oxolane ring, which imparts stability and reactivity. Compared to 2-(Bromomethyl)benzonitrile, which has a nitrile group, this compound is more versatile in substitution reactions. Similarly, 2-(Bromomethyl)acrylate and 2-Bromomethyl-1,3-dioxolane have different functional groups that influence their reactivity and applications .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(bromomethyl)-4,4-diethyloxolane

InChI

InChI=1S/C9H17BrO/c1-3-9(4-2)5-8(6-10)11-7-9/h8H,3-7H2,1-2H3

InChI Key

ANXLAIMHNBIWHA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1)CBr)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.